![molecular formula C20H19NO2 B14201811 4,4'-[(Phenylazanediyl)bis(methylene)]diphenol CAS No. 839688-00-5](/img/structure/B14201811.png)
4,4'-[(Phenylazanediyl)bis(methylene)]diphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[(Phenylazanediyl)bis(methylene)]diphenol is a chemical compound with the molecular formula C18H15NO2. It is also known by other names such as 4,4’-dihydroxytriphenylamine and 4,4’-dihydroxy-N-phenylmethanamine . This compound is characterized by the presence of two phenol groups connected through a phenylazanediyl bridge, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(Phenylazanediyl)bis(methylene)]diphenol typically involves the reaction of phenol with formaldehyde and aniline under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to yield the final product .
Industrial Production Methods
In industrial settings, the production of 4,4’-[(Phenylazanediyl)bis(methylene)]diphenol can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the desired temperature and pH, and the product is purified through crystallization or distillation .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-[(Phenylazanediyl)bis(methylene)]diphenol undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as sodium borohydride.
Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Aplicaciones Científicas De Investigación
4,4’-[(Phenylazanediyl)bis(methylene)]diphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of high-performance materials, such as resins, adhesives, and coatings
Mecanismo De Acción
The mechanism of action of 4,4’-[(Phenylazanediyl)bis(methylene)]diphenol involves its interaction with various molecular targets and pathways. The phenol groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the compound can undergo redox reactions, affecting cellular oxidative stress levels and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Methylenebis(phenol): Similar structure but lacks the phenylazanediyl bridge.
Bisphenol A: Contains two phenol groups connected by a methylene bridge but has different substituents on the aromatic rings
Uniqueness
4,4’-[(Phenylazanediyl)bis(methylene)]diphenol is unique due to the presence of the phenylazanediyl bridge, which imparts distinct chemical and physical properties. This structural feature allows for unique interactions with other molecules and enhances its versatility in various applications .
Propiedades
Número CAS |
839688-00-5 |
|---|---|
Fórmula molecular |
C20H19NO2 |
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
4-[[N-[(4-hydroxyphenyl)methyl]anilino]methyl]phenol |
InChI |
InChI=1S/C20H19NO2/c22-19-10-6-16(7-11-19)14-21(18-4-2-1-3-5-18)15-17-8-12-20(23)13-9-17/h1-13,22-23H,14-15H2 |
Clave InChI |
KDBMFJYWGZLDIT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(CC2=CC=C(C=C2)O)CC3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Propynamide, N-[1-(3-nitro-2-pyridinyl)-3-pyrrolidinyl]-3-phenyl-](/img/structure/B14201729.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(3-methoxyphenyl)methyl]-](/img/structure/B14201734.png)
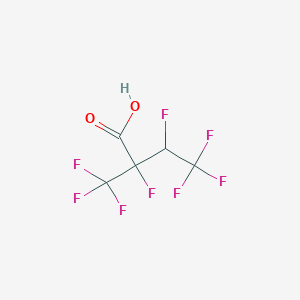
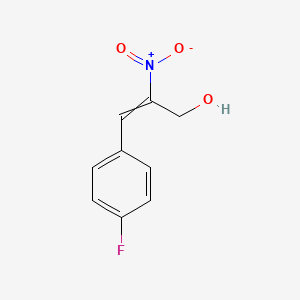
![N-[(6-Phenylpyridin-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B14201746.png)
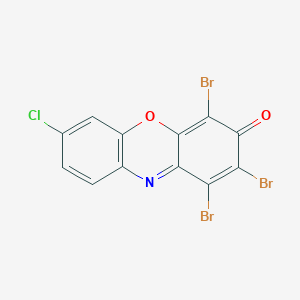

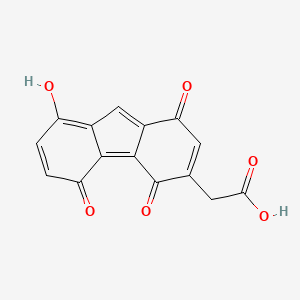
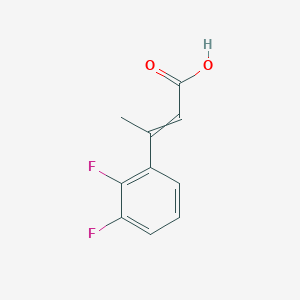
![N-[(2R)-1,2-Diphenyl-1-sulfanylidenepropan-2-yl]benzamide](/img/structure/B14201784.png)
![2-Amino-6-(3,4-dichlorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14201789.png)
![Butyl 3-hydroxy-4-[(4-methylbenzene-1-sulfonyl)oxy]butanoate](/img/structure/B14201799.png)
![1,6-Diphenyl-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14201807.png)
![10-[4-Nitro-3-(trifluoromethyl)anilino]decanoic acid](/img/structure/B14201822.png)
